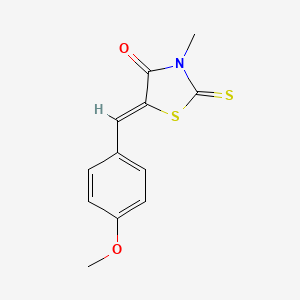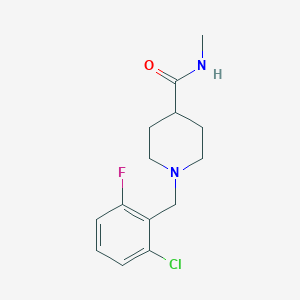
1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further substituted with a pyridin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylpiperazine, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.
Alkylation with Pyridin-2-ylmethyl Chloride: The nitrated phenylpiperazine is then alkylated using pyridin-2-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration and pyridin-2-ylmethyl chloride for alkylation. The reactions are typically carried out in solvents such as dichloromethane or toluene.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation: The pyridin-2-ylmethyl group can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, solvents like acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone.
Major Products:
Reduction: 1-(4-aminophenyl)-4-(pyridin-2-ylmethyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridin-2-ylmethyl group.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)piperazine: Lacks the pyridin-2-ylmethyl group, making it less complex.
4-(Pyridin-2-ylmethyl)piperazine: Lacks the nitrophenyl group, resulting in different chemical properties.
1-(4-Aminophenyl)-4-(pyridin-2-ylmethyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both the nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-6-4-15(5-7-16)19-11-9-18(10-12-19)13-14-3-1-2-8-17-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWYVKDZTWYBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-CHLORO-3-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B5067383.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)

![N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5067411.png)
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067418.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)

![7-Ethoxy-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5067447.png)


![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)
